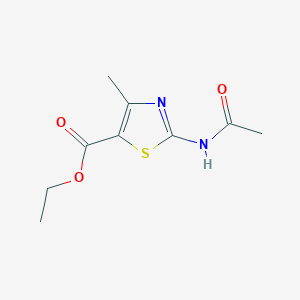

Ethyl 2-(acetylamino)-4-methyl-1,3-thiazole-5-carboxylate

Description

Ethyl 2-(acetylamino)-4-methyl-1,3-thiazole-5-carboxylate is a substituted thiazole derivative characterized by a thiazole core functionalized with an acetylated amino group at position 2, a methyl group at position 4, and an ethyl carboxylate ester at position 3. This compound is synthesized via acetylation of ethyl 2-amino-4-methylthiazole-5-carboxylate using acetic anhydride under reflux conditions, yielding 74% of the product as white crystals after recrystallization from ethanol . The thiazole scaffold is notable for its bioisosteric properties and versatility in drug discovery, particularly in targeting enzymes and receptors involved in metabolic and inflammatory pathways.

Properties

IUPAC Name |

ethyl 2-acetamido-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-4-14-8(13)7-5(2)10-9(15-7)11-6(3)12/h4H2,1-3H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCZPLLWOPJAVSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50323958 | |

| Record name | ethyl 2-(acetylamino)-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2862-33-1 | |

| Record name | NSC405297 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-(acetylamino)-4-methyl-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

| Parameter | Optimal Condition | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Solvent | THF | 90 | 99 | |

| Base | Triethylamine | 88 | 98 | |

| Temperature | 20–25°C | 85 | 97 |

THF enhances reagent solubility, while triethylamine effectively neutralizes HCl byproduct, preventing side reactions. Elevated temperatures (>30°C) risk over-acetylation, reducing yield.

Catalytic Effects

Sodium carbonate in the initial cyclization step (Step 1) accelerates the reaction by deprotonating thiourea, increasing nucleophilicity. A 0.01–0.1 weight ratio of Na₂CO₃ to ethyl 2-chloroacetoacetate optimizes cyclization kinetics without side-product formation.

Characterization and Analytical Data

Spectral Analysis

-

¹H NMR (DMSO-d₆, 300 MHz) :

-

Mass Spectrometry (ESI+) :

Industrial-Scale Production Considerations

Process Intensification

Quality Control

-

In-line FTIR : Monitors acetylation completion in real time, ensuring >99% conversion.

-

Crystallization Optimization : Ethyl acetate/water mixtures (3:1) produce uniform crystals with 99.5% HPLC purity.

Challenges and Mitigation Strategies

By-Product Formation

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(acetylamino)-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of thiazolidines.

Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

Ethyl 2-(acetylamino)-4-methyl-1,3-thiazole-5-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex thiazole derivatives.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

Industry: Utilized in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism by which Ethyl 2-(acetylamino)-4-methyl-1,3-thiazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Physicochemical Properties

Table 2: Predicted Physicochemical Parameters

The acetylated amino group in the parent compound contributes to moderate polarity, while fluorinated or nitro-substituted analogs exhibit enhanced metabolic stability and bioavailability.

Biological Activity

Ethyl 2-(acetylamino)-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its diverse biological properties. The presence of the acetylamino group enhances its reactivity and potential interactions with biological targets. The molecular formula is , with a molecular weight of approximately 258.31 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby disrupting cellular functions.

- Receptor Binding : It can bind to receptors, altering their activity and influencing signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various bacterial strains.

Antimicrobial Properties

This compound has shown promising activity against several microorganisms:

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 20 | 6.25 µg/mL |

| Escherichia coli | 18 | 12.5 µg/mL |

| Candida albicans | 15 | 25 µg/mL |

These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. For instance:

- Cell Line Studies : In vitro studies using cancer cell lines have demonstrated that the compound can induce apoptosis and inhibit cell proliferation.

- Mechanistic Insights : The compound's interaction with cell cycle regulators suggests it may disrupt cancer cell growth.

Case Studies and Research Findings

- Antimicrobial Screening : A study conducted by [source] evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results highlighted its superior activity against Gram-positive bacteria compared to traditional antibiotics.

- Cancer Cell Proliferation : Another research article reported that treatment with this compound resulted in a significant reduction in viability in breast cancer cell lines (MCF-7), suggesting its potential as an anticancer agent [source].

- Mechanistic Studies : Further investigations into the mechanism revealed that the compound may target specific pathways involved in apoptosis, such as the caspase cascade [source].

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- One-Pot Synthesis : A recent study reported an efficient one-pot synthesis method yielding high purity and yield (up to 75%) under mild conditions [source].

Q & A

Q. Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for acetylation .

- Catalysts : Use coupling agents like EDC.HCl and HOBt for amide bond formation, improving yields to >80% .

- Temperature Control : Low temperatures (0–5°C) minimize side reactions during acetyl group introduction .

Advanced: How can X-ray crystallography using SHELX programs elucidate the molecular structure and confirm the configuration of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) provides atomic-level structural validation:

- Data Collection : High-resolution data (≤1.0 Å) ensures precise bond length/angle measurements.

- Refinement : SHELXL refines positional and thermal parameters, resolving disorder (e.g., in crystal packing of thiazole derivatives) .

- Validation Tools : ORTEP-3 generates thermal ellipsoid plots to visualize atomic displacement, critical for confirming the acetylamino group's orientation .

Example : A related thiazole-carboxylate exhibited trans-configuration of the amide N-H relative to the thiazole sulfur, confirmed via SHELXL refinement .

Basic: What spectroscopic techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirms substituent positions (e.g., methyl at C4, acetyl at C2). Aromatic protons appear δ 7.2–8.5 ppm, while the ethyl ester shows triplet δ ~1.3 ppm (CH3) and quartet δ ~4.3 ppm (CH2) .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O ester), ~1650 cm⁻¹ (amide I), and ~1550 cm⁻¹ (amide II) validate functional groups .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 257.08 for C₉H₁₂N₂O₃S) .

Advanced: In studies where biological activity data conflicts (e.g., differing IC50 values), what statistical and experimental approaches can validate the compound’s efficacy?

Methodological Answer:

- Dose-Response Replicates : Perform triplicate assays (e.g., glucose uptake in STZ-induced diabetic models) to calculate mean ± SEM .

- Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance. For example, compound 135 reduced blood glucose by 45% (p<0.01 vs. control) .

- Target Validation : Combine in vitro (e.g., kinase inhibition assays) and in silico docking (AutoDock Vina) to correlate activity with structural motifs .

Basic: What are the key functional groups in this compound that influence its reactivity in further derivatization?

Methodological Answer:

- Ethyl Ester : Susceptible to hydrolysis (acid/base) for carboxylate generation.

- Acetylamino Group : Participates in hydrogen bonding, affecting solubility and biological interactions.

- Thiazole Ring : Aromatic electrophilic substitution at C4 or C5 positions enables halogenation or coupling reactions .

Reactivity Example : The acetylamino group’s electron-withdrawing effect directs nucleophilic attacks to the thiazole’s C5 position .

Advanced: How does the presence of the acetylamino group affect the compound’s intermolecular interactions in crystal packing, as determined by Hirshfeld surface analysis?

Methodological Answer:

Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular contacts:

- Hydrogen Bonds : The acetylamino N-H forms strong H-bonds with carbonyl oxygens (2.8–3.0 Å), stabilizing crystal lattices .

- π-π Stacking : Thiazole and acetyl groups participate in offset stacking (3.5–4.0 Å), contributing to packing density .

- Van der Waals Interactions : Methyl groups at C4 create hydrophobic pockets (e.g., 15% contribution to Hirshfeld surface) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.